2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 3,5-diphenyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: A precursor in the synthesis of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine.
1-phenyl-3,5-diphenyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H17N3 |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C17H17N3/c18-12-11-15-16(13-7-3-1-4-8-13)19-20-17(15)14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,20) |
InChI Key |
VVELEQOGVUZOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)CCN |
Origin of Product |
United States |
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